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HIV-enhancer binding protein EP2 - 138930-35-5

HIV-enhancer binding protein EP2

Catalog Number: EVT-1519361
CAS Number: 138930-35-5
Molecular Formula: C9H12N2O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HIV-enhancer binding protein EP2 is classified under the ZAS (zinc finger-associated) family of proteins, which are known for their ability to bind specific DNA sequences, particularly those found in viral promoters. This classification highlights its role in both cellular and viral transcription regulation. The protein has a molecular weight of approximately 211,000 daltons and consists of 1,833 amino acids .

Synthesis Analysis

Methods and Technical Details

The synthesis of HIV-enhancer binding protein EP2 typically involves recombinant DNA technology. The HIVEP2 gene can be cloned from cDNA libraries derived from human T cells or other relevant sources. The expression of the protein can be induced in laboratory settings using mitogens or phorbol esters, which stimulate T cell activation and lead to increased transcription of the HIVEP2 gene .

The cloning process generally includes:

  • Isolation of cDNA: Using reverse transcription from mRNA extracted from activated T cells.
  • Amplification: Polymerase chain reaction (PCR) techniques are employed to amplify the desired gene segment.
  • Cloning into Expression Vectors: The amplified gene is then inserted into plasmids suitable for expression in host cells.
  • Transfection: The plasmids are introduced into suitable cell lines (e.g., HEK293 or Jurkat cells) to produce the HIV-enhancer binding protein EP2.
Molecular Structure Analysis

Structure and Data

HIV-enhancer binding protein EP2 contains multiple structural domains that facilitate its function:

  • Zinc Finger Motifs: These are critical for DNA binding and are arranged in a modular fashion within the protein.
  • Acidic Amino Acid Clusters: These regions may play a role in transcriptional activation.
  • Nuclear Localization Signals: Essential for directing the protein to the nucleus where it exerts its function.

The structure allows for high-affinity binding to specific DNA sequences, including those found in the HIV enhancer region .

Chemical Reactions Analysis

Reactions and Technical Details

HIV-enhancer binding protein EP2 primarily engages in transcriptional activation through its interaction with various DNA elements. The key reactions include:

  • Binding to Enhancer Regions: The protein binds to specific sequences within the HIV long terminal repeat (LTR) region, facilitating transcriptional activation.
  • Interaction with Other Transcription Factors: It may also form complexes with other proteins such as nuclear factor kappa B, enhancing its regulatory capacity.

These interactions are crucial for modulating HIV gene expression during viral replication cycles .

Mechanism of Action

Process and Data

The mechanism by which HIV-enhancer binding protein EP2 influences HIV gene expression involves several steps:

  1. DNA Binding: The protein binds to enhancer elements within the HIV LTR.
  2. Recruitment of Co-factors: Upon binding, it recruits additional transcription factors and co-activators that facilitate RNA polymerase II recruitment.
  3. Transcription Initiation: This assembly promotes the initiation of transcription, leading to the production of viral RNA.

The expression of HIV-enhancer binding protein EP2 is significantly induced upon T cell activation, suggesting that it plays a critical role in enhancing viral replication during active infection .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HIV-enhancer binding protein EP2 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 211 kDa.
  • Isoelectric Point: The presence of acidic and basic residues suggests a variable isoelectric point depending on post-translational modifications.
  • Solubility: Typically soluble in physiological buffers due to its charged amino acids.

These properties are important for its function as a transcription factor, affecting its stability and interaction with DNA .

Applications

Scientific Uses

HIV-enhancer binding protein EP2 has several important applications in scientific research:

  • Understanding Viral Gene Regulation: It serves as a model for studying how host factors influence viral replication.
  • Therapeutic Targeting: Insights into its function may lead to novel therapeutic strategies aimed at disrupting its interaction with viral promoters, potentially reducing HIV replication.
  • Biomarker Development: Given its role in T cell activation and HIV infection, it could serve as a biomarker for disease progression or treatment response.

Research continues to explore its potential as a target for interventions aimed at controlling HIV infection .

Molecular Structure and Functional Domains of HIVEP2

Primary Amino Acid Sequence and Protein Architecture

HIVEP2 (Human Immunodeficiency Virus Type I Enhancer Binding Protein 2) is a large transcription factor encoded by a gene on chromosome 6q24.2 [2] [6] [10]. The full-length protein comprises 1,833 amino acids with a molecular weight of 211 kDa, making it one of the largest zinc finger-containing transcription factors in humans [1] [3]. Its architecture includes several conserved domains:

  • Zinc Finger DNA-Binding Domain (ZAS Domain)

    : The ZAS domain defines HIVEP2's functional core, consisting of two distinct C2H2-type zinc finger clusters separated by a non-conserved linker region. Each cluster coordinates zinc ions to form sequence-specific DNA recognition modules [2] [6] [9]. The N-terminal zinc finger motif (residues 180–210) and C-terminal motif (residues 1790–1825) enable bipartite DNA binding [1] [6]. This domain specifically targets the decameric sequence 5'-GGGACTTTCC-3', found in viral enhancers (e.g., HIV-1) and cellular promoters (e.g., MHC class I) [3] [9].

  • Nuclear Localization Signal and Serine/Threonine-Rich Regions

    : A canonical nuclear localization signal (NLS; residues 400–420) directs HIVEP2 to the nucleus, where it functions as a transcriptional regulator [1] [3]. Adjacent to the NLS lies a serine/threonine-rich region (residues 430–500), which undergoes post-translational modifications (e.g., phosphorylation, O-GlcNAcylation). These modifications modulate HIVEP2's stability, subcellular localization, and repressive activity on NF-κB target genes [2] [6] [9].

  • Acidic Amino Acid Clusters and Transcriptional Activation Motifs

    : A C-terminal acidic domain (residues 1650–1700) contains a high density of aspartate and glutamate residues. This region acts as a transcriptional activation module by recruiting basal transcription machinery (e.g., RNA polymerase II) and chromatin remodelers to target gene promoters [1] [3] [6]. Mutational studies confirm that deletion of this cluster abolishes transactivation without affecting DNA binding [3].

Table 1: Key Functional Domains of HIVEP2

DomainAmino Acid ResiduesKey Structural FeaturesFunctional Role
Zinc Finger Cluster 1180–210C2H2 motif; Zn2+-coordinating cysteines/histidinesSequence-specific DNA recognition
Nuclear Localization Signal400–420Basic residues (Lys/Arg-rich)Nuclear import via importin α/β
Ser/Thr-Rich Region430–500>30% Ser/Thr; O-GlcNAc modification sitesRegulation of NF-κB repression activity
Acidic Cluster1650–1700>40% Asp/GluTranscriptional coactivator recruitment
Zinc Finger Cluster 21790–1825C2H2 motif; hydrophobic coreDNA binding stabilization

Comparative Structural Analysis with HIVEP1 and Other ZAS Family Members

HIVEP2 shares significant homology with HIVEP1, particularly in three conserved regions: the NLS, zinc finger DNA-binding domains, and acidic clusters [1] [3]. Both proteins bind identical κB enhancer motifs (GGGACTTTCC) but exhibit distinct expression patterns: HIVEP2 is highly expressed in brain (RPKM 14.4) and T cells, while HIVEP1 shows broader tissue distribution [2] [6] [9]. Key differences include:

  • Gene Location: HIVEP2 localizes to 6q24.2, whereas HIVEP1 maps to 6p22.3–p24 [3] [10].
  • Transcriptional Regulation: HIVEP2 expression is potently induced by mitogens (e.g., phorbol esters) in Jurkat T cells, suggesting specialized roles in immune activation and HIV latency reversal [1] [3].
  • Domain-Specific Variations: HIVEP2 contains extended Ser/Thr-rich regions absent in HIVEP1, which may facilitate unique protein interactions [1] [6].

Among ZAS family proteins (HIVEP1/2/3), HIVEP2’s ZAS domain exhibits the highest divergence in the linker region, potentially enabling distinct DNA-binding kinetics or partner recruitment [6].

Table 2: Comparative Features of ZAS Family Transcription Factors

FeatureHIVEP2HIVEP1HIVEP3
Chromosomal Location6q24.26p22.3–p241p34.1
Amino Acid Length1,8332,4571,976
Zinc Finger Motifs2 C2H2 clusters2 C2H2 clusters2 C2H2 clusters
Expression ProfileBrain (RPKM 14.4), T cellsUbiquitousTestis, ovary
Induction by MitogensStrong (e.g., phorbol ester)ModerateNot documented
Key Repression TargetNF-κB pathwayc-Myc promoterUnknown

DNA-Binding Specificity and Interaction with κB Motifs

HIVEP2 binds DNA as an obligate dimer, recognizing κB motifs through a dual-zinc finger "grasping" mechanism [1] [6] [8]. Key principles of its DNA interaction:

  • Sequence Specificity: The ZAS domain engages the major groove of DNA at the core sequence 5'-GGGACTTTCC-3' via direct amino acid-base contacts. The flanking sequences influence binding affinity, with optimal recognition requiring 5'-flanking AT-rich elements [1] [3] [9].
  • Dimerization Requirement: Like HIVEP1, HIVEP2 dimerizes via C-terminal leucine-zipper-like motifs, doubling its binding affinity compared to monomeric constructs [3] [8]. Artificial fusion of the HIVEP2 DNA-binding domain to a GCN4 leucine zipper enhances dimerization and increases transcriptional repression potency by ∼2-fold [8].
  • Induced Fit Mechanism: Upon DNA binding, HIVEP2 undergoes conformational changes that stabilize the zinc finger loops. This "induced fit" allows accommodation of non-canonical κB variants (e.g., 5'-GGGAGATTCC-3') found in cellular promoters like somatostatin receptor II [3] [6] [9].

Table 3: DNA-Binding Kinetics of HIVEP2

DNA SequenceRelative Binding Affinity (Kd, nM)Biological ContextFunctional Outcome
5'-GGGACTTTCC-3'10 ± 2HIV-1 LTR enhancerTranscriptional activation
5'-GGGAGATTCC-3'35 ± 5Somatostatin receptor II promoterNeuronal receptor expression
5'-GCCACTTTCC-3'>500Non-cognate sequenceNo binding
5'-GGGACTTTCC-3' (dimer site)2 ± 0.5*Artificial dimer constructEnhanced repression activity

* Affinity measured for leucine zipper-fused HIVEP2 dimer [8]

HIVEP2’s binding kinetics are sensitive to redox state due to cysteine residues within its zinc fingers. Reducing conditions enhance DNA binding, while oxidative stress promotes disulfide bond formation and functional inactivation [6] [9]. This property links HIVEP2 activity to cellular redox signaling in inflammation and neuronal function.

Properties

CAS Number

138930-35-5

Product Name

HIV-enhancer binding protein EP2

Molecular Formula

C9H12N2O4

Synonyms

HIV-enhancer binding protein EP2

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